1H-Pyrazole, 3,5-bis(4-butoxyphenyl)-
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Overview
Description
1H-Pyrazole, 3,5-bis(4-butoxyphenyl)-: is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The specific structure of 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- includes two butoxyphenyl groups attached to the 3 and 5 positions of the pyrazole ring, making it a unique and interesting compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- can be synthesized through a multi-step process involving the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . One common method involves the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-bis(4-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar structure but with phenyl groups instead of butoxyphenyl groups.
3,5-Dimethyl-1H-pyrazole: Contains methyl groups instead of butoxyphenyl groups.
3,5-Di-tert-butyl-1H-pyrazole: Contains tert-butyl groups instead of butoxyphenyl groups.
Uniqueness: The butoxyphenyl groups provide additional sites for functionalization and can enhance the compound’s solubility and stability .
Properties
CAS No. |
152462-10-7 |
---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3,5-bis(4-butoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C23H28N2O2/c1-3-5-15-26-20-11-7-18(8-12-20)22-17-23(25-24-22)19-9-13-21(14-10-19)27-16-6-4-2/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,25) |
InChI Key |
PUVOTNDWTFHNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
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